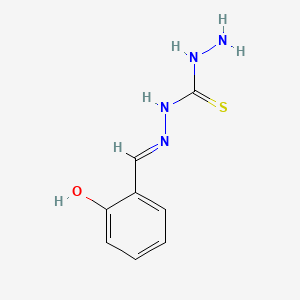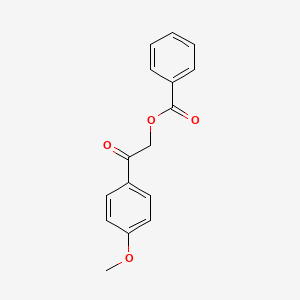![molecular formula C17H12N2O4 B1655801 (4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one CAS No. 42344-23-0](/img/structure/B1655801.png)
(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one is a complex organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a 1,3-oxazole ring substituted with a 3-methylphenyl group and a 3-nitrophenylmethylene group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 3-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an amine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of (4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylonitrile
- (4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
42344-23-0 |
|---|---|
Molekularformel |
C17H12N2O4 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O4/c1-11-4-2-6-13(8-11)16-18-15(17(20)23-16)10-12-5-3-7-14(9-12)19(21)22/h2-10H,1H3/b15-10- |
InChI-Schlüssel |
MDVRSOBDEIVGJP-GDNBJRDFSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chloroethyl)sulfanyl]pentane](/img/structure/B1655721.png)
![1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine](/img/structure/B1655722.png)



![N-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide](/img/structure/B1655729.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1655731.png)



![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-](/img/structure/B1655737.png)


